1-Azabicyclo[3.2.1]octan-6-amine
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Overview
Description
1-Azabicyclo[3.2.1]octan-6-amine is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have garnered significant interest due to their synthetic and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[3.2.1]octan-6-amine can be synthesized through various methods. One common approach involves the opening of a lactone ring with amines, followed by reduction with lithium aluminium hydride to yield amino alcohols . Another method includes the enantioselective construction of the bicyclic scaffold from acyclic starting materials containing the required stereochemical information .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically employ catalytic processes and continuous flow chemistry to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[3.2.1]octan-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs of this compound .
Scientific Research Applications
1-Azabicyclo[3.2.1]octan-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.1]octan-6-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Azabicyclo[3.2.1]octane: Another related compound, which is the central core of tropane alkaloids, known for their biological activities.
Uniqueness: 1-Azabicyclo[3.2.1]octan-6-amine is unique due to its specific nitrogen positioning and the resulting chemical and biological properties.
Biological Activity
1-Azabicyclo[3.2.1]octan-6-amine, a bicyclic nitrogen-containing heterocycle, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is part of a class of molecules known for their diverse pharmacological profiles, which include neuropharmacological effects, enzyme inhibition, and potential therapeutic applications.
Structural Characteristics
The compound's structure comprises a bicyclic framework that includes a nitrogen atom within the ring system, enhancing its interaction capabilities with various biological targets. The molecular formula for this compound is C8H14N, indicating its composition and suggesting potential lipophilicity that could influence its pharmacokinetic properties.
This compound interacts with multiple molecular targets, primarily through receptor binding and modulation of enzymatic activities. Its mechanism of action is thought to involve:
- Receptor Interaction : The compound may bind to specific receptors, including opioid receptors, which are critical in pain modulation and other neurological functions.
- Enzyme Inhibition : Studies suggest that it can inhibit enzymes involved in various biological pathways, contributing to its therapeutic potential.
Neuropharmacology
Research indicates that this compound exhibits significant neuropharmacological activity. It has been explored as a potential candidate for treating conditions such as pain and inflammation due to its ability to modulate neurotransmitter systems.
Antimicrobial Activity
Recent studies have shown that derivatives of this compound possess antibacterial properties. For example, compounds derived from this scaffold have demonstrated low nanomolar inhibition against bacterial DNA gyrase and topoisomerase IV, indicating potent antibacterial activity against various strains, including multidrug-resistant bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Variations in substituents on the bicyclic framework have been linked to changes in potency and selectivity for different biological targets .
Compound | Structural Features | Biological Activity |
---|---|---|
1-Azabicyclo[3.2.1]octan-6-one | Similar bicyclic structure without ethyl | Potential analgesic properties |
8-Azabicyclo[3.2.1]octane | Contains an additional nitrogen atom | Modulates cholinergic pathways |
2-Azabicyclo[3.2.1]octane | Different substitution pattern | Investigated for CNS effects |
3-(1-Azabicyclo[3.2.1]octan-6-y)-4-butylsulfanyl-thiadiazole | Incorporates thiadiazole moiety | Explored for anti-inflammatory effects |
Study on Opioid Receptors
A study focused on the interaction of azabicyclo compounds with opioid receptors revealed that certain derivatives exhibited agonist activity at the kappa-opioid receptor (KOR), suggesting potential applications in pain management . The research highlighted the importance of structural modifications in enhancing receptor affinity and selectivity.
Antibacterial Evaluation
In another investigation, derivatives of this compound were tested against various bacterial strains, demonstrating effective inhibition at low concentrations (IC50 values < 32 nM) against DNA gyrase from E. coli . This study underscores the compound's potential as a lead structure in antibiotic development.
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-azabicyclo[3.2.1]octan-6-amine |
InChI |
InChI=1S/C7H14N2/c8-7-5-9-3-1-2-6(7)4-9/h6-7H,1-5,8H2 |
InChI Key |
GCLSIYRDLHMSEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(C1)CC2N |
Origin of Product |
United States |
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